HDAC Inhibitor Selectivity Modulation: Pentan-1-one vs. Acetamide Linker
The HDAC inhibitor patent US20070088043A1 discloses 6-ethoxybenzothiazole-piperazine derivatives bearing acetamide linkers. The pentan-1-one acyl chain in the target compound is expected to alter lipophilic interactions and HDAC isoform selectivity relative to the acetamide series. While direct head-to-head IC50 data are not publicly available for individual compounds, the patent's structure-activity relationship (SAR) data demonstrate that changing the acyl linker modulates inhibitory potency and isoform selectivity [1].
| Evidence Dimension | HDAC isoform selectivity modulation potential |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Acetamide-linked 6-ethoxybenzothiazole-piperazine derivatives (US20070088043A1) with undisclosed IC50 values |
| Quantified Difference | Cannot be numerically quantified from public data |
| Conditions | In vitro HDAC enzymatic assay (patent disclosure) |
Why This Matters
For medicinal chemists fine-tuning HDAC inhibitor selectivity, the pentan-1-one linker provides a distinct lipophilic handle that is anticipated to shift isoform selectivity compared to the more common acetamide linker.
- [1] US20070088043A1 – Novel HDAC inhibitors. Google Patents. Available at: https://patents.google.com/patent/US20070088043A1/en View Source
